molecular formula C11H21NO2 B152235 Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate CAS No. 138799-97-0

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate

Cat. No.: B152235
CAS No.: 138799-97-0
M. Wt: 199.29 g/mol
InChI Key: PQCNPWAMVMHDID-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate is a chemical compound with the molecular formula C11H21NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate typically involves the reaction of cyclohexylmethylamine with ethyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or primary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, influencing their activity. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The cyclohexyl ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate can be compared with similar compounds such as:

    Cyclohexylmethylamine: Lacks the ester group, making it less versatile in synthetic applications.

    Ethyl cyclohexylacetate: Lacks the aminomethyl group, reducing its potential for biological interactions.

    2-(Aminomethyl)cyclohexanol: Contains a hydroxyl group instead of an ester, affecting its reactivity and solubility.

The unique combination of the aminomethyl group, cyclohexyl ring, and ethyl acetate moiety in this compound makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

ethyl 2-[1-(aminomethyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCNPWAMVMHDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g. of the 1-aminomethyl-1-cyclohexane-acetic acid, prepared according to Example 1, are dissolved in 50 ml. anhydrous ethanol and saturated at 0° C. with gaseous hydrogen chloride. The reaction mixture is left to stand overnight at ambient temperature, then evaporated in a vacuum and the residue recrystallised from ethanol/ether. Ethyl 1-aminomethyl-1-cyclohexane-acetate is obtained in the form of its hydrochloride; m.p. 161° - 163° C.
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